Cinnarizine D8

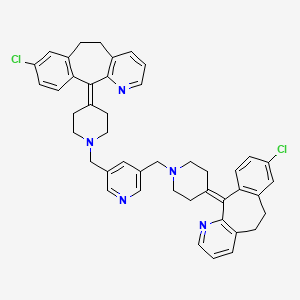

Descripción general

Descripción

Cinnarizine D8 is a deuterium-labeled version of Cinnarizine . Cinnarizine is an antihistamine and a calcium channel blocker . It is used to treat balance disorders .

Molecular Structure Analysis

Cinnarizine D8 has the molecular formula C26H20D8N2 . It’s a deuterium-labeled version of Cinnarizine, which means that it has the same structure as Cinnarizine but with certain hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis

Cinnarizine D8 is a white powder that is soluble in methanol . Its molecular weight is 368.51492 . More detailed physical and chemical properties could not be found.Aplicaciones Científicas De Investigación

Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine

An eco-friendly high-performance thin-layer chromatographic (HPTLC) method has been developed and validated for assessing Cinnarizine in commercial formulations. The method uses ethyl alcohol-water (90:10 v/v) as the eco-friendly mobile phase and a wavelength of 197 nm to detect Cinnarizine. The method is linear, accurate, precise, robust, sensitive, specific, selective, stability-indicating, and eco-friendly .

Simultaneous Determination of Cinnarizine and Flunarizine

The simultaneous determination of Cinnarizine and flunarizine in human and animal plasma, urine, and milk samples has been performed using a sensitive gas chromatography method . Capillary electrophoresis and full spectrum chemometric approaches were also utilized to estimate Cinnarizine in combined formulations .

Influence of Hydrophilic Polymers Addition into Cinnarizine–β-Cyclodextrin Complexes

This study aimed to prepare Cinnarizine–β-cyclodextrin complexes by the kneading, co-precipitation and co-evaporation methods with or without the addition of two different hydrophilic polymers [hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP)] in their two different grades (HPMC E5-LV or K4M and PVP K-25 or K-30). The presence of hydrophilic polymers in the ternary complex system produced irregular-shaped but smooth-surfaced particles .

Enhancement of Cinnarizine Dissolution at High pH Environment

A novel combination of drug-free solid self-nanoemulsifying drug delivery systems (S-SNEDDS) + solid dispersion (SD) has been designed to enhance Cinnarizine dissolution at high pH environment caused by hypochlorhydria/achlorhydria .

Mecanismo De Acción

Target of Action

Cinnarizine D8, like its parent compound Cinnarizine, primarily targets L-type and T-type voltage-gated calcium channels . It also has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Mode of Action

Cinnarizine D8 inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus .

Biochemical Pathways

Cinnarizine D8, through its calcium channel blocking ability, inhibits the stimulation of the vestibular system . It also affects the polyol pathway, where it inhibits the enzyme aldose reductase . This enzyme converts glucose to sorbitol, and its inhibition is essential to prevent diabetic complications .

Pharmacokinetics

Cinnarizine D8 is rapidly absorbed after oral administration, with a low bioavailability . It exhibits moderate permeability and is known to exhibit supersaturation and precipitation in fasted-state simulated intestinal fluid (FaSSIF), which can significantly impact its oral absorption .

Result of Action

The molecular and cellular effects of Cinnarizine D8’s action include the inhibition of contractions of vascular smooth muscle cells and the interference with signal transmission in the central vestibular system . This results in the management of symptoms such as vertigo, tinnitus, nystagmus, nausea, and

Safety and Hazards

Safety data for Cinnarizine D8 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

While specific future directions for Cinnarizine D8 are not available, Cinnarizine, from which it is derived, is used for the management of labyrinthine disorder symptoms, including vertigo, tinnitus, nystagmus, nausea, and vomiting . Its combination with other nootropics, such as piracetam, has resulted in enhanced effects of boosting brain oxygen supply .

Propiedades

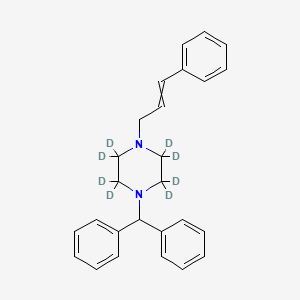

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-HRSZNPPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849628 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |

CAS RN |

1185242-27-6 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)